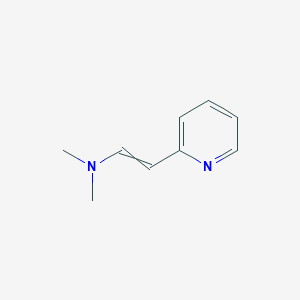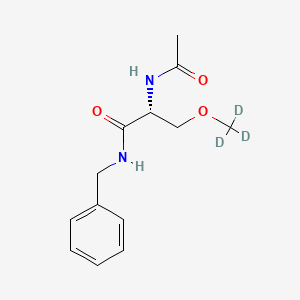
3-FPr-6-Me-Tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine is a compound that consists of a six-membered aromatic ring containing four nitrogen atoms with the molecular formula C2H2N4 . The name tetrazine is used in the nomenclature of derivatives of this compound .
Synthesis Analysis
The synthesis of tetrazines can be achieved through various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis of 3-substituted-6-alkenyl-s-tetrazines via the elimination-Heck approach enhances the understanding of the properties and potential applications of π-conjugated 1,2,4,5-tetrazine derivatives .Molecular Structure Analysis
Tetrazines are a special class of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional .Chemical Reactions Analysis
Tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications .Physical And Chemical Properties Analysis
Tetrazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .Aplicaciones Científicas De Investigación
Coordination Chemistry
Tetrazine derivatives exhibit unique coordination chemistry, characterized by electron and charge transfer phenomena. They are capable of bridging metal centers in various ways, largely due to a low-lying π* orbital, which is responsible for intense low-energy charge transfer absorptions and electrical conductivity of coordination polymers (Kaim, 2002).
Chemosensors
s-Tetrazine derivatives, including 3-FPr-6-Me-Tetrazine, have been identified as selective and colorimetric chemosensors for fluoride anions. The interaction between fluoride ions and π-electron deficient tetrazines facilitates electron transfer, changing the solution color from red to green (Zhao et al., 2012).
Single-Molecule Magnet Behavior
Tetrazine derivatives have been used in the synthesis of crystalline coordination compounds that exhibit single-molecule magnet behavior under an applied magnetic field. This has opened avenues in the study of magnetic properties at the molecular level (Richardson et al., 2020).
Bioorthogonal Chemistry
These compounds are significant in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Applications include drug delivery and developing imaging probes for diagnostic purposes (Tu et al., 2018).
Materials Science
Tetrazine derivatives are integral in the synthesis of photo- and electroactive materials, including electronic devices, luminescent elements, and image sensors. They have been used in the design of functionalized tetrazines for various applications (Lipunova et al., 2021).
In Vivo Chemistry
The application of tetrazine cycloadditions in live cell and in vivo chemistry is a significant area of research. It includes imaging of glycans on live cells and development of imaging probes for techniques like positron emission tomography (Šečkutė & Devaraj, 2013).
PET Imaging
Fluorine-18 labeled tetrazine derivatives have been developed for use in PET imaging, demonstrating excellent chemical and enzymatic stability and favorable pharmacokinetics (Keinänen et al., 2016).
Advancements in Synthesis
Efforts to improve synthetic methods for tetrazines have expanded their potential applications. This includes developing new routes to tetrazines and expanding the range of dienophiles for more efficient biochemical and biomedical applications (Wu & Devaraj, 2018).
Tumor Imaging
Hydrophilic tetrazines have been used to improve tumor-to-background contrast in PET agents targeting non-small cell lung carcinoma. This research showcases the potential of tetrazines in enhancing the efficacy of diagnostic imaging (Feng et al., 2020).
Safety And Hazards
The safety and hazards associated with a specific tetrazine derivative would depend on its exact chemical structure. Generally, safety data sheets (SDS) provide information on the properties of the substance, its hazards and instructions on handling, storage and emergency measures in case of an accident .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-FPr-6-Me-Tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-Fluoropropionyl chloride", "6-Methyl-1,2,4,5-tetrazine", "Triethylamine", "Methanol", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-Fluoropropionyl chloride is reacted with triethylamine in methanol to form 3-Fluoropropionyl triethylammonium salt.", "Step 2: 6-Methyl-1,2,4,5-tetrazine is dissolved in a mixture of methanol and water and sodium bicarbonate is added to the solution to adjust the pH to 8-9.", "Step 3: The solution from step 2 is added dropwise to the solution from step 1 with stirring at room temperature.", "Step 4: The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the crude product, which is purified by column chromatography to yield 3-FPr-6-Me-Tetrazine as a white solid." ] } | |
Número CAS |
1629962-55-5 |
Nombre del producto |
3-FPr-6-Me-Tetrazine |
Fórmula molecular |
C6H9FN4 |
Peso molecular |
155.16 |
Pureza |
>95% |
Sinónimos |
3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



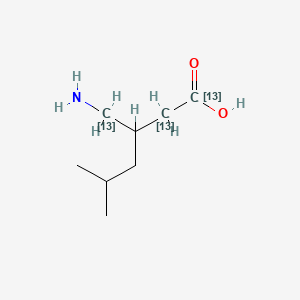
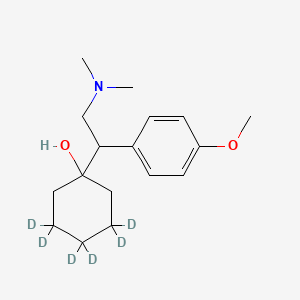


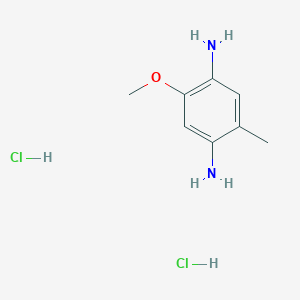
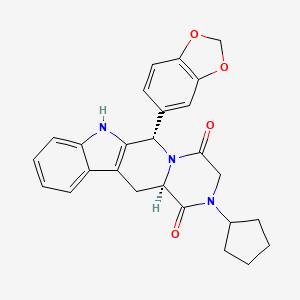
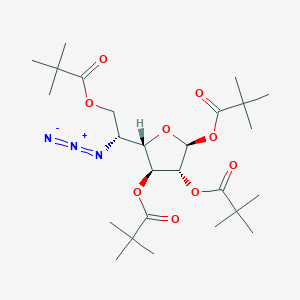

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
